molecular formula C5H5BrN2O B078064 5-Bromo-2-methoxypyrimidine CAS No. 14001-66-2

5-Bromo-2-methoxypyrimidine

Cat. No.: B078064
CAS No.: 14001-66-2
M. Wt: 189.01 g/mol
InChI Key: DWVCZDMMGYIULX-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyrimidine (CAS: 14001-66-2, molar mass: 189.01 g/mol) is a halogenated pyrimidine derivative featuring a bromine atom at the 5-position and a methoxy group at the 2-position. It serves as a critical intermediate in pharmaceutical and materials science due to its versatility in cross-coupling reactions and functional group transformations.

Synthesis: The compound is synthesized via nucleophilic substitution of 5-bromo-2-chloropyrimidine with sodium methoxide in methanol (58–95% yield) . Alternative routes involve bromination of 2-hydroxypyrimidinone with Br₂ in water, followed by chlorination and methoxylation . Commercial availability is noted through suppliers like Frontier Scientific and Kanto Reagents, with pricing at ~$80.20/g (purity ≥97%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-methoxypyrimidine can be synthesized through several methods. One common approach involves the bromination of 2-methoxypyrimidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-2-methoxypyrimidine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:

  • Synthesis of Bioactive Molecules : It is utilized in the development of various drugs, including enzyme inhibitors and anti-cancer agents. For instance, it has been involved in synthesizing P38 MAP kinase inhibitors, which are relevant in treating inflammatory diseases and cancer .
  • Drug Development : The compound's reactivity allows for the formation of complex structures that are essential for drug efficacy. It can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines or thiols, leading to diverse pharmaceutical derivatives .

Agrochemical Applications

In agrochemical research, this compound is important for:

  • Pesticide and Herbicide Development : The compound is employed to create new agrochemical products that can help manage pests and weeds effectively. Its ability to participate in various chemical reactions makes it a valuable precursor for synthesizing active ingredients in pesticides .

Material Science Applications

This compound also finds applications in material science:

  • Synthesis of Novel Materials : The compound is used to develop new materials with specific properties, which can be applied in electronics and nanotechnology. Its unique chemical structure allows for modifications that enhance material characteristics such as conductivity and stability .

Chemical Reactions Involving this compound

The compound undergoes several types of chemical reactions, which are critical for its application:

Reaction TypeDescription
Nucleophilic Substitution The bromine atom can be substituted by nucleophiles (amines, thiols) under basic conditions.
Cross-Coupling Reactions Participates in palladium-catalyzed reactions (e.g., Suzuki or Heck reactions) to form carbon-carbon bonds.
Photochemical Reactions Studies indicate that amines can accelerate the photodebromination process of this compound .

Case Study 1: Synthesis of P38 MAP Kinase Inhibitors

Research has demonstrated that this compound is pivotal in synthesizing P38 MAP kinase inhibitors. These inhibitors have shown potential in treating various inflammatory conditions and cancers by modulating cellular signaling pathways.

Case Study 2: Development of New Agrochemicals

A study focused on the synthesis of novel herbicides using this compound as a starting material revealed its effectiveness in creating compounds with enhanced biological activity against specific plant pathogens.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxypyrimidine depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. The bromine atom’s reactivity allows for selective functionalization, while the methoxy group can influence the electronic properties of the pyrimidine ring .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The bromine atom facilitates palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the methoxy group stabilizes the aromatic ring and directs electrophilic substitutions .
  • Applications : Used in kinase inhibitor synthesis (e.g., Focal Adhesion Kinase inhibitors) and materials science for crosslinked polymers .

Comparison with Structurally Similar Compounds

Halogenated Pyrimidines: Bromo vs. Iodo and Chloro Derivatives

Compound Molar Mass (g/mol) CAS Number Reactivity Profile Key Applications
5-Bromo-2-methoxypyrimidine 189.01 14001-66-2 Moderate reactivity in Pd-catalyzed couplings; less prone to reduction/dimerization vs. iodo analogs Pharmaceuticals, polymer synthesis
5-Iodo-2-methoxypyrimidine 236.98 N/A High reactivity; forms dimers/reduction byproducts under Pd catalysis Limited due to instability
5-Bromo-2-chloropyrimidine 193.43 13472-85-0 Higher electrophilicity at C2; used as precursor for methoxy derivatives Intermediate in drug synthesis
4,6-Dichloro-5-methoxypyrimidine 199.01 N/A Stabilized by Cl···N interactions; thermal stability (m.p. 313–315 K) Crystal engineering, agrochemicals

Key Findings :

  • Reactivity Hierarchy : Iodo > Bromo > Chloro. The bromo derivative balances reactivity and stability, avoiding side reactions common in iodo analogs .
  • Synthetic Utility : Chloro derivatives (e.g., 5-bromo-2-chloropyrimidine) are preferred precursors due to facile substitution of the chloro group .

Methoxy-Substituted Pyrimidines: Positional and Functional Group Variations

Compound Substituents Molar Mass (g/mol) Key Properties Applications
This compound 5-Br, 2-OCH₃ 189.01 Enhanced electron density at C4/C6; directs regioselective couplings Kinase inhibitors, functional materials
5-Bromo-2,4-dimethoxypyrimidine 5-Br, 2/4-OCH₃ 219.05 Increased steric hindrance; reduced reactivity in cross-couplings Dye intermediates, UV stabilizers
5-Bromo-4-methoxy-6-methylpyrimidine 5-Br, 4-OCH₃, 6-CH₃ 217.06 Methyl group enhances lipophilicity; agrochemical lead Herbicides, fungicides

Key Findings :

  • Steric and Electronic Effects : Additional methoxy groups (e.g., 2,4-dimethoxy) reduce reactivity but improve solubility and thermal stability .
  • Agrochemical Relevance : Methyl and methoxy combinations enhance bioactivity in crop protection agents .

Pyrimidine vs. Pyridine Derivatives

Compound Core Structure Molar Mass (g/mol) Key Differences Applications
This compound Pyrimidine 189.01 Two nitrogen atoms; planar structure Pharmaceuticals, materials science
5-Bromo-2-methoxypyridine Pyridine 188.02 One nitrogen; higher basicity (pKa ~1.0) Ligands, coordination chemistry

Key Findings :

  • Structural Impact : Pyrimidines exhibit lower basicity and distinct electronic properties vs. pyridines, influencing their roles in metal coordination and drug design .

Biological Activity

5-Bromo-2-methoxypyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound (C₅H₅BrN₂O) features a bromine atom at the 5th position and a methoxy group at the 2nd position of the pyrimidine ring. It has a molecular weight of 189.01 g/mol and a melting point ranging from 55 to 59 °C .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and methoxy group allows for:

  • Hydrogen Bonding : The functional groups can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity.
  • Ionic Interactions : The methoxy group can participate in ionic interactions with positively charged residues, further influencing the compound's biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study involving various microbial strains, the compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been investigated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have shown that the compound effectively reduces cell viability in cancerous cells while exhibiting lower toxicity towards normal cells .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of certain kinases involved in cancer progression. This property makes it a candidate for further development into therapeutic agents targeting kinase pathways .

Case Studies

  • Synthesis and Evaluation : A study by Saygili et al. (2004) synthesized derivatives of this compound and evaluated their biological activities. The findings indicated that modifications to the pyrimidine structure could enhance biological efficacy, leading to compounds with improved activity against specific targets .
  • Antimicrobial Screening : In a comparative study on various pyrimidine derivatives, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that it possessed significant antibacterial activity, making it a promising candidate for further development in antimicrobial therapies .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for various pharmaceutical applications:

  • Antiviral Agents : Its ability to inhibit viral replication pathways positions it as a candidate for antiviral drug development.
  • Anticancer Drugs : Ongoing research aims to develop derivatives with enhanced potency and selectivity against cancer cells.
  • Agrochemical Applications : The compound's antimicrobial properties are also being investigated for use in agricultural settings to protect crops from pathogens .

Properties

IUPAC Name

5-bromo-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVCZDMMGYIULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161212
Record name Pyrimidine, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-66-2
Record name Pyrimidine, 5-bromo-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014001662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxypyrimidine
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Synthesis routes and methods I

Procedure details

5-Bromo-2-chloropyrimidine (10 g, 52 mmol) and sodium methoxide (8.42 g, 156 mmol) were taken in methanol (50 mL) and stirred at room temperature overnight. Reaction mixture was concentrated followed by the addition of water. The resulting mixture was extracted with ethyl acetate and dried over MgSO4. The titled compound was obtained after concentration (8.07 g, 82.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
8.42 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium metal (74 mg, 3.10 mmol) was added in portions to CH3OH (25 mL) at 0° C. and the mixture was stirred for 30 min at RT. 5-Bromo-2-chloropyrimidine (500 mg, 2.58 mmol) was added to the above mixture at 0° C., and the resulting reaction mixture was gradually heated to reflux temperature and stirred for 2 h. After complete consumption of the starting material (by TLC), the volatiles were concentrated under reduced pressure; the residue was quenched with ice-cold water (50 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were washed with water (50 mL) and brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to obtain the crude S (400 mg). The crude material was used directly in the next step without any further purification.
Quantity
74 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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